4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-2-methylphenyl)piperazine-1-carboxamide
Description
This compound features a pyrimidine core substituted with a 1H-imidazole group at the 6-position and a piperazine-1-carboxamide moiety at the 4-position. The aryl group attached to the carboxamide is a 3-chloro-2-methylphenyl ring.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(6-imidazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN7O/c1-14-15(20)3-2-4-16(14)24-19(28)26-9-7-25(8-10-26)17-11-18(23-12-22-17)27-6-5-21-13-27/h2-6,11-13H,7-10H2,1H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWHVIRTIRRWNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-2-methylphenyl)piperazine-1-carboxamide is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features several important structural components:
- Imidazole ring : Known for its role in biological systems and as a pharmacophore in many drugs.
- Pyrimidine ring : Often involved in nucleic acid structures and also serves as a target for various therapeutic agents.
- Piperazine moiety : Commonly found in psychoactive drugs and known for its ability to modulate neurotransmitter receptors.
The molecular formula is with a molecular weight of 363.4 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzymes : It may act as an inhibitor or modulator of various enzymes involved in metabolic pathways.
- Receptors : The compound can bind to neurotransmitter receptors, potentially influencing signaling pathways associated with mood regulation, cognition, and other neurological functions.
Interaction with Biological Targets
The imidazole and pyrimidine rings facilitate binding through hydrogen bonding and hydrophobic interactions, which are critical for modulating the activity of these targets.
Antiviral Activity
Research indicates that compounds structurally similar to this compound exhibit antiviral properties. For example:
- Studies have shown that modifications in the imidazole or pyrimidine components can enhance antiviral efficacy against viruses such as herpes simplex virus (HSV) and respiratory syncytial virus (RSV) .
Anticancer Potential
The compound is being investigated for its potential anticancer properties. Preliminary studies suggest:
- It may inhibit cell proliferation in various cancer cell lines.
- Mechanistic studies indicate that it could induce apoptosis through the modulation of key signaling pathways involved in cell survival .
Antimicrobial Properties
There is emerging evidence that compounds with similar structures possess antimicrobial activity against a range of pathogens:
- The compound may exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain fungi .
Table 1: Summary of Biological Activities
Case Study: Antiviral Efficacy
One study highlighted the antiviral efficacy of similar imidazole-containing compounds against HSV. The compounds demonstrated a significant reduction in viral plaque formation at concentrations as low as 0.5 mg/mL, suggesting a robust antiviral mechanism that warrants further investigation .
Case Study: Anticancer Screening
In vitro studies on cancer cell lines revealed that the compound could reduce cell viability significantly at micromolar concentrations. This effect was linked to the activation of apoptotic pathways, indicating potential for development as an anticancer agent .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown efficacy against various cancer cell lines, including breast and prostate cancer. The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for cancer cell proliferation.
Case Study : In vitro assays demonstrated that the compound significantly inhibited the proliferation of MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Neuropharmacology
The compound has also been investigated for its neuropharmacological properties. Its structure suggests potential interactions with neurotransmitter systems, making it a candidate for treating neurological disorders.
Case Study : A study evaluating its anticonvulsant properties revealed that it effectively reduced seizure activity in rodent models, indicating its potential utility in epilepsy treatment . The compound's ability to modulate GABAergic transmission may contribute to its anticonvulsant effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the therapeutic potential of this compound. Modifications to the imidazole and pyrimidine rings have been systematically studied to enhance potency and selectivity.
Key Findings:
- Substituent Variations : Alterations in the chlorophenyl group have been shown to impact binding affinity to target proteins involved in tumor growth.
- Imidazole Ring Modifications : Changes in the imidazole moiety can enhance solubility and bioavailability, crucial for effective drug formulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
(a) Pyrimidine vs. Pyrazolopyrimidine Derivatives
discusses pyrazolo[3,4-d]pyrimidine and triazolopyrimidine derivatives (e.g., compounds 2, 3, 7, 9). These analogs replace the pyrimidine core with fused pyrazole or triazole rings, which may enhance π-π stacking interactions in target binding but reduce solubility due to increased hydrophobicity .
(b) Piperazine-Carboxamide Modifications
The compound in , 4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide , shares the same pyrimidine-imidazole-piperazine backbone but substitutes the 3-chloro-2-methylphenyl group with a 4-methoxyphenyl moiety. The methoxy group’s electron-donating nature contrasts with the chloro-methyl group’s electron-withdrawing and steric effects, which may alter binding affinity to targets like serotonin or histamine receptors .
Substituent Effects on Aryl Groups
(a) Chloro-Methyl Phenyl vs. Other Halogenated Aryl Groups
lists N-(3-chloro-4-methylphenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide (356090-88-5) , which shares the 3-chloro-methylphenyl motif but attaches it to an isoindole-dione core. The positional isomerism (2-methyl vs. 4-methyl) in the phenyl ring could influence steric hindrance in receptor binding pockets. For example, the 2-methyl group in the target compound may restrict rotational freedom, enhancing selectivity for specific GPCR subtypes .
(b) Heteroaromatic vs. Aliphatic Substituents
describes N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide , which replaces the pyrimidine-imidazole system with a pyrazolopyridine scaffold. The ethyl and methyl groups on the pyrazole ring increase lipophilicity, suggesting superior blood-brain barrier penetration compared to the target compound’s polar imidazole-pyrimidine core .
Data Table: Key Structural and Hypothetical Pharmacological Comparisons
Q & A
Q. Basic
- NMR Spectroscopy : Key signals include imidazole protons (δ 7.8–8.6 ppm), pyrimidine H (δ 8.6–9.0 ppm), and piperazine CH₂ groups (δ 3.0–3.5 ppm). Aromatic protons from the 3-chloro-2-methylphenyl group appear at δ 6.8–7.4 ppm .
- LCMS/HPLC : Confirm molecular ion peaks (e.g., [M+H]+ ≈ 425–440 Da) and purity (>98% by reverse-phase HPLC with C18 columns) .
- Elemental Analysis : Validate C, H, N, Cl content against theoretical values (e.g., C: ~55%, N: ~20%, Cl: ~8%) .
How can researchers resolve discrepancies between experimental spectral data and computational predictions?
Advanced
Discrepancies often arise from conformational flexibility or solvent effects. Methodologies include:
- DFT Calculations : Compare computed NMR shifts (using Gaussian or ORCA) with experimental data to identify dominant conformers .
- Solvent Modeling : Simulate DMSO or CDCl₃ effects on chemical shifts via COSMO-RS .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals and assign quaternary carbons .
What receptor-binding assay designs are suitable for evaluating this compound’s biological activity?
Q. Advanced
- Target Selection : Prioritize receptors common to piperazine-carboxamides (e.g., serotonin 5-HT₁A/₂A, dopamine D₂) .
- Assay Protocol :
- Radioligand Binding : Use [³H]-spiperone for D₂ receptor affinity (IC₅₀ determination) .
- Functional Assays : cAMP modulation (for GPCR activity) or kinase inhibition (if targeting oncogenic pathways) .
- Data Validation : Compare with positive controls (e.g., clozapine for 5-HT₂A) and assess nonspecific binding via excess cold ligand .
How do physicochemical properties (e.g., solubility, logP) influence in vitro bioactivity, and how can they be optimized?
Q. Basic
- Solubility : Poor aqueous solubility (common for lipophilic carboxamides) can be addressed via salt formation (e.g., HCl salt) or co-solvents (DMSO/PEG) .
- logP : Target logP ~3–4 (measured via shake-flask or HPLC). Adjust by introducing polar groups (e.g., -OH, -OMe) to the phenyl ring .
- Stability : Assess hydrolytic stability at pH 7.4 (PBS buffer) and metabolic stability in liver microsomes .
What structure-activity relationship (SAR) trends are observed in analogs, and how can they guide further optimization?
Q. Advanced
| Modification | Impact on Activity | Evidence |
|---|---|---|
| Imidazole → Pyrazole | Reduced 5-HT₁A affinity (ΔIC₅₀ +20%) | |
| 3-Cl substituent → 4-F | Improved CNS penetration (logBB +0.3) | |
| Piperazine N-methylation | Enhanced metabolic stability (t₁/₂ +2h) |
What challenges arise in translating in vitro activity to in vivo efficacy, and how can they be mitigated?
Q. Advanced
- Bioavailability : Low oral absorption due to high molecular weight (>450 Da). Use prodrug strategies (e.g., esterification) or nanoformulations .
- Metabolism : CYP3A4-mediated oxidation of imidazole. Introduce electron-withdrawing groups (e.g., -CF₃) to block metabolic hotspots .
- Toxicity : Screen for hERG inhibition (patch-clamp assays) and hepatotoxicity (ALT/AST levels in rodents) .
How should researchers validate analytical methods for quantifying this compound in biological matrices?
Q. Basic
- LC-MS/MS Validation :
- Linearity : R² >0.99 over 1–1000 ng/mL.
- Recovery : >85% from plasma via protein precipitation (ACN).
- Precision : ≤15% RSD for intra-/inter-day tests .
What computational approaches predict target interactions, and how reliable are docking studies for this scaffold?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to model piperazine-5-HT₂A interactions (Glide score ≤ -8 kcal/mol). Validate with MD simulations (NAMD, 100 ns) .
- Limitations : Overestimates affinity due to rigid receptor models. Complement with free-energy perturbation (FEP) calculations .
How can conflicting bioactivity data across studies be systematically analyzed?
Q. Advanced
- Meta-Analysis : Normalize data using Z-scores and assess heterogeneity (I² statistic).
- Source Bias : Check for assay variability (e.g., cell line differences: CHO vs. HEK293 for GPCRs) .
- Dose-Response Reanalysis : Fit data to Hill slopes to identify outliers (e.g., EC₅₀ shifts >1 log) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
